2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzimidazole ring fused with a pyridine ring, making it a valuable scaffold in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of the compound 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide, also known as N-(2-methylphenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide, is the PI3K/Akt/mTOR signaling pathway . This pathway is a validated drug target for cancer treatment that plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting the phosphorylation of Akt and S6 proteins . This interaction results in the regulation of the PI3K/Akt/mTOR signaling pathway .
Biochemical Pathways
The affected pathway is the PI3K/Akt/mTOR signaling pathway . Downstream effects of this pathway’s inhibition by this compound include decreased tumor growth, proliferation, and apoptosis .
Pharmacokinetics
The compound has shown remarkable antiproliferative activities against sw620 and hela cells , suggesting it has sufficient bioavailability to exert its effects.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the PI3K/Akt/mTOR signaling pathway , leading to decreased tumor growth, proliferation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of o-toluidine with 2-pyridinecarboxaldehyde to form the intermediate Schiff base, which is then cyclized to form the benzimidazole ring. This intermediate is further reacted with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated rings.
Substitution: Substituted products with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole
- 9-(4-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)phenyl)-9H-carbazole
Uniqueness
Compared to similar compounds, 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide stands out due to its unique combination of functional groups, which confer specific electronic and steric properties. These properties enhance its effectiveness in various applications, particularly in medicinal chemistry where specificity and binding affinity are crucial.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-8-2-3-9-16(15)23-20(26)14-25-19-12-5-4-10-17(19)24-21(25)18-11-6-7-13-22-18/h2-13H,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKQRXOAHFEWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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